molecular formula C29H48O B1670223 Fucosterol CAS No. 18472-36-1

Fucosterol

Cat. No. B1670223
CAS RN: 18472-36-1
M. Wt: 412.7 g/mol
InChI Key: OSELKOCHBMDKEJ-JUGJNGJRSA-N
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Description

Fucosterol is a sterol isolated from brown algae . It has been demonstrated to have various biological activities, including anti-cancer properties .


Synthesis Analysis

Fucosterol has been synthesized from compounds organically before studying them . Two new secosteroids—compounds 3 and 4 —were obtained from fucosterol .


Molecular Structure Analysis

Fucosterol is a 3beta-sterol consisting of stigmastan-3beta-ol with double bonds at positions 5 and 24 (28). The double bond at position 24 (28) adopts a Z-configuration .


Chemical Reactions Analysis

Fucosterol targets signaling molecules, receptors, enzymes, transporters, transcription factors, cytoskeletal, and various other proteins of cellular pathways .


Physical And Chemical Properties Analysis

Fucosterol is a stigmasterol bond isomer expressed by the empirical formula C29H48O . The fucosterol content in macroalgae ranges from 4 to 95% of the total phytosterol content .

Scientific Research Applications

Anticancer Activity

Fucosterol has shown potential as an anticancer agent, particularly in lung cancer. Mao et al. (2019) found that fucosterol inhibits the growth of lung cancer cell lines, induces apoptosis, and triggers G2/M cell cycle arrest. This was evident in the A549 and SK-LU-1 cancer cell lines, with fucosterol inducing profound anticancer effects compared to non-cancerous lung cell lines (Mao et al., 2019). Li et al. (2021) also support fucosterol's anti-cancer properties, highlighting its ability to suppress non-small cell lung cancer progression by targeting the GRB2 activated Raf/MEK/ERK signaling pathway (Li et al., 2021).

Neuropharmacological Action

The neuroprotective effects of fucosterol, particularly against neurodegenerative disorders, have been highlighted. Hannan et al. (2019) revealed that fucosterol targets various cellular pathways associated with neuronal survival and immune response, supporting its therapeutic application for neurodegenerative diseases (Hannan et al., 2019).

Antioxidant and Anti-Inflammatory Effects

Fucosterol's antioxidant activity was demonstrated in a study by Sun et al. (2015), where it was found to protect against cobalt chloride-induced inflammation in keratinocytes by inhibiting the PI3K/Akt pathway (Sun et al., 2015). Jayawardena et al. (2020) found that fucosterol protects macrophages against particulate matter-induced inflammation, providing evidence of its potential use as a natural product secondary metabolite (Jayawardena et al., 2020).

Hepatoprotective Effects

The hepatoprotective properties of fucosterol were explored by Choi et al. (2015), who demonstrated its protective effects on tert-butyl hydroperoxide- and tacrine-induced HepG2 cell injury, suggesting potential applications in liver disease treatment (Choi et al., 2015). Mo et al. (2018) also found that fucosterol alleviates acute liver injury induced by Concanavalin A, pointing to its beneficial effects in treating liver diseases (Mo et al., 2018).

Antiadipogenic Effects

Fucosterol's role in preventing adipogenesis was shown in a study by Song et al. (2017), where it was found to mediate both AMPK- and Wnt/β-catenin-signaling pathways, indicating its potential use in obesity treatment (Song et al., 2017).

Safety And Hazards

Fucosterol is very toxic if swallowed, irritating to skin, risk of serious damages to eyes, toxic; danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, possible risk of harm to unborn child . Fucosterol exhibited low toxicity in animal cell lines, human cell lines, and animals .

Future Directions

Despite the potential applications of fucosterol, there is an urgent need to develop effective drugs for the treatment of NSCLC . Studies on the safety and toxicity of fucosterol at the clinical stage, which are required before fucosterol is developed for the industry, are lacking .

properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7-/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSELKOCHBMDKEJ-WGMIZEQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)\C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904509
Record name Isofucosterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isofucosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Fucosterol

CAS RN

481-14-1, 18472-36-1
Record name Isofucosterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=481-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isofucosterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name delta5-Avenosterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018472361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isofucosterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOFUCOSTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4UL5AI3R2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isofucosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,050
Citations
QA Abdul, RJ Choi, HA Jung… - … of the Science of Food and …, 2016 - Wiley Online Library
… Therefore, it is prudent to explore the biology of fucosterol in order to develop more effective … biomarkers like fucosterol (Table 2). Understanding the interaction between fucosterol and …
Number of citations: 166 onlinelibrary.wiley.com
YS Lee, KH Shin, BK Kim, S Lee - Archives of pharmacal research, 2004 - Springer
… Fucosterol isolated fromPelvetia siliquosa was tested for its anti-diabetic activityin vivo. Fucosterol… Fucosterol, when administered orally at 300 mg/kg in epinephrine-induced diabetic rats…
Number of citations: 174 link.springer.com
S Lee, YS Lee, SH Jung, SS Kang, KH Shin - Archives of Pharmacal …, 2003 - Springer
… of fucosterol isolated from the marine algaePelvetia siliquosa were investigated. Fucosterol … Fucosterol inhibited the sGOT and sGPT activities by 25.57 and 63.16%, respectively. …
Number of citations: 196 link.springer.com
MDN Meinita, D Harwanto, G Tirtawijaya, BFSP Negara… - Marine Drugs, 2021 - mdpi.com
… of fucosterol comprehensively, which is important for the application and development of fucosterol as … Despite the potential applications of fucosterol, we identified the need to fill certain …
Number of citations: 23 www.mdpi.com
M Khanavi, R Gheidarloo, N Sadati… - Pharmacognosy …, 2012 - ncbi.nlm.nih.gov
… fucosterol from the hexane fractions of methanolic extract of brown alga Sargassum angustifolium as a cytotoxic compound. Fucosterol… Presence of fucosterol in these fractions and also …
Number of citations: 110 www.ncbi.nlm.nih.gov
XH Zhen, YC Quan, HY Jiang, ZS Wen, YL Qu… - European Journal of …, 2015 - Elsevier
… Thus, fucosterol may be a useful antidepressant adjunct candidate for treating depression in … found in the fucosterol 20 mg/kg group (P<0.05). Our findings suggested that fucosterol may …
Number of citations: 60 www.sciencedirect.com
E Hwang, SY Park, Z Sun, HS Shin, DG Lee, TH Yi - Marine biotechnology, 2014 - Springer
… Our results showed that fucosterol … of fucosterol on UVB-irradiated NHDFs by evaluating MMP-1, type I procollagen, IL-6, and TGF-β1 expression. Our results suggest that fucosterol is …
Number of citations: 67 link.springer.com
MA Hannan, R Dash, AAM Sohag, IS Moon - Marine drugs, 2019 - mdpi.com
… With this evidence, we anticipate that fucosterol possesses therapeutic promise … of fucosterol against NDD. First, through multiple bioinformatics tools, we demonstrate that fucosterol …
Number of citations: 32 www.mdpi.com
M Terasaki, A Hirose, B Narayan, Y Baba… - Journal of …, 2009 - Wiley Online Library
Fucoxanthin (Fx) and fucosterol (Fs) are characteristic lipid components of brown seaweeds that afford several health benefits to humans. This article describes the quantitative …
Number of citations: 188 onlinelibrary.wiley.com
A Kamal-Eldin, K Määttä, J Toivo, AM Lampi… - Lipids, 1998 - Springer
… fucosterol and other commercially available sterols (ie, campesterol, stigmasterol, and sitosterol) (Table 1). We also study the nature of the degradation products resulting from fucosterol …
Number of citations: 75 link.springer.com

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